Distinguishing Atisane from Kaurane Skeletons via 13C NMR Chemical Shift
A direct comparison of 13C NMR data for atisane and kaurane diterpenoids isolated from Euphorbia sieboldiana reveals a consistent, quantifiable difference in the chemical shift of the C20 methyl carbon. This provides a definitive method to distinguish between the two closely related skeletons [1].
| Evidence Dimension | 13C NMR Chemical Shift of C20 Methyl Carbon |
|---|---|
| Target Compound Data | Approximately 14 ppm |
| Comparator Or Baseline | Kaurane diterpenoids: Approximately 17 ppm |
| Quantified Difference | 3 ppm (approximately) |
| Conditions | CDCl3 or similar solvent; analysis of multiple atisane and kaurane derivatives from the same plant source. |
Why This Matters
This 3 ppm difference in the 13C NMR spectrum provides a clear, unambiguous, and low-cost analytical method for confirming the identity and purity of an atisane compound, preventing misidentification with the more common kaurane class.
- [1] Ding, Y., & Liu, Y. (1992). 13C NMR Spectral Studies of Some Atisane Type Diterpene Derivatives. Chinese Journal of Magnetic Resonance, 9(3), 277-284. View Source
